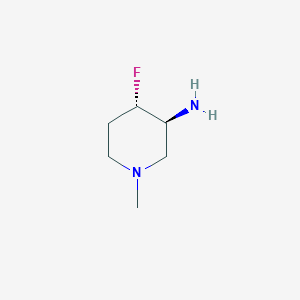

(3S,4S)-4-Fluoro-1-methylpiperidin-3-amine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine . This name precisely defines the molecular structure, which consists of a piperidine (B6355638) ring—a six-membered saturated heterocycle containing one nitrogen atom. The ring is substituted at position 1 with a methyl group (-CH₃), at position 3 with an amine group (-NH₂), and at position 4 with a fluorine atom (-F).

The designation (3S,4S) specifies the absolute configuration at the two stereocenters, C3 and C4. Isomeric considerations are critical for this molecule, as it has two stereocenters, allowing for four possible stereoisomers (two diastereomeric pairs of enantiomers): (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The (3S,4S) and (3R,4R) isomers form one enantiomeric pair, while the (3S,4R) and (3R,4S) isomers form another.

Based on the Cahn-Ingold-Prelog (CIP) priority rules, the (3S,4S) configuration indicates a trans relationship between the amine group at C3 and the fluorine atom at C4. This is in contrast to the (3S,4R) or (3R,4S) isomers, which have a cis relationship between these two substituents. nih.gov The cis isomer is sometimes referred to as syn, and the trans isomer as anti.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃FN₂ | nih.govchemscene.com |

| Molecular Weight | 132.18 g/mol | nih.govchemscene.com |

| CAS Number | 1350629-55-8 (for the related (3S,4R) isomer) | nih.govchemscene.com |

| Topological Polar Surface Area | 29.3 Ų | nih.gov |

Absolute and Relative Stereochemistry: Elucidation and Significance

The absolute stereochemistry, denoted by (3S,4S), defines the three-dimensional arrangement of atoms at the chiral centers C3 and C4. The 'S' configuration at C3 indicates that when viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence of substituents from highest to lowest priority (NH₂ > C4 > C2) follows a counter-clockwise direction. Similarly, the 'S' configuration at C4 means the priority sequence (F > N1 > C5 > C3) is counter-clockwise.

The relative stereochemistry, trans, describes the spatial relationship between the C-N bond at C3 and the C-F bond at C4. In a stable chair conformation of the piperidine ring, this trans arrangement means that one substituent will be in an axial position while the other is in an equatorial position (axial/equatorial or a/e), or both could be equatorial (e/e) or axial (a/a) depending on the ring pucker. The specific conformational preference is determined by the interplay of various steric and stereoelectronic effects.

The stereochemistry of fluorinated piperidines is significant as it profoundly influences their physical properties and biological activity. For instance, in the development of Kinesin Spindle Protein (KSP) inhibitors, the relative orientation of the fluorine atom in a related cis-3-fluoro-4-aminopiperidine scaffold was found to modulate the pKa of the piperidine nitrogen and affect interactions with protein targets. scientificupdate.com The axial isomer of the cis compound was selected for clinical evaluation, highlighting the importance of precise stereochemical control. scientificupdate.comnih.gov

Conformational Analysis of the Fluoropiperidine Ring System

The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. For this compound, two principal chair conformations are possible through ring inversion, which differ in the axial or equatorial placement of the substituents.

Theoretical and Experimental Studies of Ring Conformation

Expected Chair Conformations for the trans-(3S,4S) Isomer:

Conformer A (diaxial-like): Fluorine at C4 in an axial position and the amine group at C3 in an axial position. This would also force the N-methyl group into an axial or equatorial position, with the equatorial position generally being more stable for N-alkyl groups to avoid 1,3-diaxial interactions. rsc.org

Conformer B (diequatorial-like): Fluorine at C4 in an equatorial position and the amine group at C3 in an equatorial position. The N-methyl group would also adopt its preferred orientation.

Experimental and computational studies on a wide range of fluorinated piperidines have been conducted using NMR spectroscopy and DFT calculations. nih.govnih.gov Vicinal ³J(F,H) coupling constants are particularly useful for determining the axial or equatorial orientation of fluorine; large values are indicative of an axial fluorine, while small values suggest an equatorial position. nih.govnih.gov For the related cis-(3R,4S) isomer used in a Merck KSP inhibitor, the axial orientation of the fluorine was found to be preferred. scientificupdate.com

Influence of Fluorine Substitution on Ring Dynamics

The introduction of a highly electronegative fluorine atom significantly impacts the conformational equilibrium of the piperidine ring. Unlike larger halogens, fluorine's small van der Waals radius means that steric hindrance is often a minor factor compared to powerful stereoelectronic effects. researchgate.netd-nb.info

In many fluorinated N-heterocycles, there is a notable preference for the fluorine atom to occupy an axial position, which is counterintuitive from a purely steric standpoint (A-value). nih.govresearchgate.net This "axial-F preference" is often driven by stabilizing hyperconjugative and electrostatic interactions. nih.govscientificupdate.com The presence of the N-methyl group also influences the ring's dynamics. In N-methylpiperidine itself, the conformer with the methyl group in the equatorial position is more stable than the axial conformer by approximately 11.3 kJ/mol in cyclohexane. rsc.orgrsc.org This preference must be considered alongside the effects of the other substituents.

Stereoelectronic Effects (e.g., Gauche Effect, Anomeric Effect, Charge-Dipole Interactions)

The conformational preferences in this compound are governed by a complex balance of several stereoelectronic effects.

Gauche Effect: This effect describes the tendency of a conformation with vicinal electronegative substituents to be more stable when their dihedral angle is approximately 60° (gauche) rather than 180° (anti). This stabilization is often attributed to hyperconjugation, specifically the donation of electron density from a C-H σ-bonding orbital into the adjacent C-F σ*-antibonding orbital. d-nb.infobeilstein-journals.org In the context of a piperidine chair, a gauche relationship exists between adjacent axial-equatorial and equatorial-equatorial substituents. However, in some 3-fluoropiperidines, a classic fluorine gauche effect is not the dominant factor. beilstein-journals.org An electrostatic gauche effect, involving an attractive interaction between a protonated amine and the partially negative fluorine (NH⁺∙∙∙Fδ⁻), can be more significant. beilstein-journals.orgnih.gov

Anomeric Effect: The anomeric effect, in its generalized form, describes the preference for an axial conformation of an electronegative substituent at a carbon adjacent to a heteroatom in a saturated ring. scripps.edu This is explained by a stabilizing hyperconjugative interaction between a lone pair of the heteroatom (in this case, the piperidine nitrogen) and the antibonding σ* orbital of the adjacent C-F or C-N bond (nN → σCX). While classically described for C2 substituents, analogous n → σ interactions can influence the conformation in other positions. For the target molecule, interactions between the nitrogen lone pair and the σ* orbitals of the C4-F and C3-N bonds could play a role, although their magnitude would be attenuated by the distance.

Charge-Dipole Interactions: Electrostatic interactions are crucial, particularly in protonated forms of the molecule. A strong, stabilizing charge-dipole interaction can occur between the positively charged nitrogen (in the N-methylpiperidinium ion) and the negative end of the C-F bond dipole (Cδ+-Fδ-). nih.govnih.govresearchgate.net This interaction is often maximized when the fluorine is axial, as it brings the C-F dipole into a favorable alignment with the charge on the nitrogen, a phenomenon that has been shown to enforce an axial preference for fluorine in 3-fluoropiperidinium salts. scientificupdate.com

For the trans-(3S,4S) isomer, predicting the dominant conformation requires weighing these competing effects. A diequatorial arrangement (amine and fluorine) would be sterically favored. However, an axial fluorine could be stabilized by hyperconjugation (nN → σ*C4-F) or charge-dipole interactions (N⁺-H or N⁺-CH₃ with C-F). The final equilibrium will depend on these subtle energetic contributions, as well as the solvent environment, as polar solvents can modulate the strength of electrostatic interactions. nih.gov

| Conformer | Substituent Orientations (F, NH₂) | Potential Stabilizing Factors | Potential Destabilizing Factors |

|---|---|---|---|

| Diequatorial | (e, e) | Lower steric hindrance (A-values) | Fewer optimal hyperconjugative/charge-dipole interactions |

| Diaxial | (a, a) | Potential for stabilizing charge-dipole (N⁺···F) and hyperconjugative (nN→σ*C-F) interactions | Significant 1,3-diaxial steric strain |

Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

(3S,4S)-4-fluoro-1-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |

InChI Key |

HLQIJIWWHUNNMY-WDSKDSINSA-N |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)N)F |

Canonical SMILES |

CN1CCC(C(C1)N)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3s,4s 4 Fluoro 1 Methylpiperidin 3 Amine

Reactions Involving the Fluorine Substituent

Fluorine-Directed Chemical Transformations

The searches did not yield specific examples or data for any of these subsections pertaining to the (3S,4S) isomer. Therefore, in adherence with the commitment to accuracy and the avoidance of unsubstantiated content, the requested article cannot be produced.

Table of Compounds Mentioned

As the article could not be generated, a table of compounds is not applicable.

Reactions Involving the Piperidine (B6355638) Ring System

The reactivity of the piperidine ring in fluoro-aminopiperidine derivatives is characterized by the interplay of the amine and fluoro substituents. These groups influence the electronic properties and steric accessibility of the ring's carbon atoms.

Regioselective Functionalization of the Ring

The functionalization of the piperidine ring in related isomers often targets the nitrogen atom or the carbon atoms adjacent to the substituents. While specific studies on the regioselective functionalization of (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine are scarce, general principles suggest that the primary amine at C-3 and the tertiary amine at N-1 are the most reactive sites for derivatization.

The primary amine offers a handle for a wide range of transformations, including acylation, alkylation, and sulfonylation, to introduce diverse functional groups. The N-1 methyl group is generally stable, but demethylation or functionalization of the adjacent ring carbons could potentially be achieved under specific conditions. The fluorine atom at C-4 is a poor leaving group under standard nucleophilic substitution conditions, making direct displacement challenging. However, its strong electron-withdrawing effect can influence the reactivity of neighboring positions.

C-C Bond Forming Reactions (e.g., Cross-Coupling Reactions)

The application of modern cross-coupling reactions provides a powerful tool for the construction of carbon-carbon bonds, enabling the elaboration of core structures into more complex molecules. While no specific examples of C-C bond-forming reactions involving this compound as a coupling partner have been detailed in the available literature, the primary amine functionality allows for its conversion into a variety of derivatives suitable for such reactions.

For instance, the amine could be transformed into a halide or triflate, which could then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig (with amines, alcohols, or thiols) reactions. bldpharm.comguidechem.com The development of such methodologies would be crucial for expanding the chemical space accessible from this building block.

The following table outlines potential, though not experimentally verified for the (3S,4S) isomer, C-C bond-forming reactions based on the reactivity of similar amino-heterocycles.

| Reaction Type | Potential Substrate Derivative | Potential Coupling Partner | Catalyst System (Example) | Potential Product Type |

| Suzuki-Miyaura | Iodinated Piperidine | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | Aryl/Heteroaryl Piperidine |

| Sonogashira | Bromo- or Iodo-Piperidine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-Piperidine |

| Heck | Halogenated Piperidine | Alkene | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Alkenyl-Piperidine |

Derivatization for Advanced Chemical Structures

The derivatization of this compound is key to its potential application in the synthesis of advanced chemical structures, particularly in drug discovery. The primary amine at the C-3 position is the most common site for modification.

Research on related isomers has shown that acylation of the amine with various carboxylic acids or sulfonyl chlorides is a straightforward method to generate a library of amide and sulfonamide derivatives. For example, a (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety has been incorporated into a complex molecule, (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide, which was investigated as a kinesin spindle protein (KSP) inhibitor. achemblock.com This highlights how the fluorinated piperidine scaffold can be integrated into larger, biologically active molecules.

The table below summarizes common derivatization reactions performed on the amino group of similar piperidine structures.

| Reaction | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride / Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Secondary / Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Guanidinylation | Guanidinylating Agent | Guanidine |

The strategic derivatization of the this compound core, guided by medicinal chemistry principles, could lead to the development of novel compounds with tailored pharmacological profiles. However, further research is required to establish specific synthetic protocols and to explore the chemical space accessible from this particular stereoisomer.

Spectroscopic and Advanced Analytical Characterization of 3s,4s 4 Fluoro 1 Methylpiperidin 3 Amine and Its Derivatives

Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

Ensuring the stereochemical purity of chiral compounds like (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine is critical in pharmaceutical development. Enantiomeric excess (ee) and diastereomeric ratio (dr) are determined using a variety of powerful chiral separation and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers and diastereomers. heraldopenaccess.us For amines that lack a strong UV chromophore, such as piperidin-3-amine (B1201142) and its derivatives, a pre-column derivatization step is often necessary to introduce a UV-active moiety. nih.govresearchgate.net A common derivatizing agent for this purpose is para-toluenesulfonyl chloride (PTSC), which reacts with the primary amine to form a sulfonamide that is easily detected by a UV detector. nih.govresearchgate.net

The separation itself is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® series), are widely used and have proven effective for resolving the stereoisomers of fluorinated piperidines and related compounds. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the stereoisomers, allowing for accurate determination of their ratios. nih.govuma.es

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatizing Agent | para-Toluene Sulfonyl Chloride (PTSC) | Introduces a UV chromophore for detection. nih.gov |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak AD-H, Chiralpak IC) | Enables stereoisomer separation based on differential interactions. nih.gov |

| Mobile Phase | Hexane/Isopropanol or Ethanol with additive (e.g., diethylamine) | Elutes the compounds; composition is optimized for resolution. nih.gov |

| Detector | UV (e.g., at 228 nm for PTSC derivatives) | Quantifies the separated isomers. nih.gov |

Chiral Gas Chromatography (GC) is another valuable technique for separating volatile enantiomers. heraldopenaccess.usgcms.cz For polar compounds like amines, derivatization is often required to increase volatility and thermal stability, preventing peak tailing and decomposition in the GC system. The primary amine of this compound can be acylated, for example, with trifluoroacetic anhydride, to yield a more volatile derivative suitable for GC analysis.

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative (e.g., β- or γ-cyclodextrin) dissolved in a polysiloxane matrix. gcms.cz These CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and enabling their separation. While highly sensitive, GC is generally considered less versatile than HPLC for many pharmaceutical amines due to the need for sample volatility. heraldopenaccess.us

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Acylation (e.g., with trifluoroacetic anhydride) | Increases volatility and thermal stability. |

| Chiral Stationary Phase | Derivatized cyclodextrins (e.g., Rt-βDEXsm) | Provides a chiral environment for separation. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides high-sensitivity detection and structural confirmation (MS). |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric purity, with ¹⁹F NMR being particularly advantageous for fluorinated compounds like this compound. rsc.orgnih.gov The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. numberanalytics.comnumberanalytics.com Furthermore, its wide chemical shift range makes it exceptionally sensitive to subtle changes in the local electronic environment. numberanalytics.com

Two primary NMR-based strategies are used:

Chiral Solvating Agents (CSAs): These are chiral molecules that are added directly to the NMR sample of the racemic or scalemic analyte. semmelweis.huunipi.it The CSA forms rapid and reversible diastereomeric complexes with each enantiomer of the analyte through non-covalent interactions. unipi.itresearchgate.net These transient complexes are chemically distinct, resulting in separate signals for each enantiomer in the NMR spectrum (either ¹H or ¹⁹F), which can then be integrated for quantification. semmelweis.hu Advanced CSAs, such as chiral cationic cobalt complexes, have been developed to enhance signal resolution in ¹⁹F NMR. nih.govresearchgate.net

Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form a stable mixture of diastereomers. For an amine, a chiral acid like trans-4-fluoro-L-proline can be used as a CDA. nih.gov The resulting diastereomeric amides have distinct NMR spectra, and the large chemical shift dispersion of ¹⁹F NMR often provides baseline-resolved signals for the fluorine atoms in each diastereomer, allowing for precise and reliable quantification of the enantiomeric excess. nih.gov

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Solvating Agents (CSAs) | Reversible formation of diastereomeric complexes. researchgate.net | Simple addition to sample, no chemical reaction or purification needed. semmelweis.hu | Requires screening of CSAs and solvents for optimal separation; complexation can be weak. semmelweis.hu |

| Chiral Derivatizing Agents (CDAs) | Covalent formation of stable diastereomers. nih.gov | Creates large, stable chemical shift differences; robust and reliable. nih.gov | Requires a chemical reaction, potential for kinetic resolution, and sample workup. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis. In chiral CE, a chiral selector is added to the background electrolyte (buffer). semmelweis.hunih.gov For the separation of amine enantiomers, cyclodextrins (e.g., β-cyclodextrin) are commonly used as chiral selectors. nih.gov The enantiomers of the analyte form transient inclusion complexes with the cyclodextrin cavity. The differing stability of these diastereomeric host-guest complexes leads to different effective electrophoretic mobilities, resulting in their separation as they migrate through the capillary. This method was successfully applied to separate the enantiomers of related amine compounds like 3,4-methylenedioxymethamphetamine (MDMA) and its metabolite. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of sample and reagents.

Advanced Structural Elucidation Techniques

Beyond confirming stereochemical purity, a detailed understanding of the three-dimensional structure and conformational dynamics of this compound is crucial. This is achieved primarily through a suite of two-dimensional NMR experiments.

Two-dimensional (2D) NMR spectroscopy provides a comprehensive picture of the molecular structure by revealing correlations between different nuclei. youtube.com For a fluorinated piperidine, these experiments are essential to unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation in solution. nih.govresearchgate.net The piperidine ring typically adopts a chair conformation, and the key analytical question is the axial or equatorial orientation of the substituents. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would reveal the connectivity pathway of the protons around the piperidine ring, for example, H2 → H3 → H4 → H5 → H6. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹JCH). youtube.comsdsu.edu It allows for the unambiguous assignment of each carbon atom in the piperidine ring that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). sdsu.edu It is crucial for assigning non-protonated (quaternary) carbons and for connecting different parts of the molecule. For instance, HMBC would show correlations from the N-methyl protons to the adjacent ring carbons (C2 and C6).

| 2D NMR Experiment | Information Provided | Specific Application for this compound |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds (J-coupling). sdsu.edu | Traces the proton spin systems and confirms the sequence of protons on the piperidine ring. rsc.org |

| HSQC | ¹H-¹³C one-bond correlations. youtube.com | Assigns each protonated carbon by linking it to its attached proton(s). |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds). sdsu.edu | Assigns quaternary carbons and confirms the position of the N-methyl group relative to the ring. |

| NOESY | ¹H-¹H correlations through space (Nuclear Overhauser Effect). researchgate.net | Determines the 3D structure, including the chair conformation and the axial/equatorial orientation of substituents. nih.gov |

Theoretical and Computational Chemistry Studies on 3s,4s 4 Fluoro 1 Methylpiperidin 3 Amine

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of fluorinated heterocycles. For molecules like (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine, DFT calculations are crucial for determining optimized molecular geometries, conformational energies, and electronic properties. nih.gov

Researchers commonly employ functionals such as M06-2X, known for its accuracy in treating non-covalent interactions, which are critical in fluorinated systems. nih.govresearchgate.net This is typically paired with a robust basis set, such as def2-QZVPP, to ensure a high-quality description of the electronic structure. researchgate.net Such calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles of the piperidine (B6355638) ring's various conformers.

The primary goal of these calculations is to locate the global minimum energy structure on the potential energy surface and to quantify the energy differences between various stable conformers (e.g., chair conformations with axial or equatorial substituents). These energetic insights are fundamental to understanding the compound's behavior in different environments. researchgate.netd-nb.info Individual DFT calculations are performed in the gas phase and can be extended to model solvent effects using a polarizable continuum model (PCM). nih.govresearchgate.net

Conformational Analysis and Energy Landscapes of Fluoropiperidines

The three-dimensional structure of a molecule is intrinsically linked to its function. For fluorinated piperidines, conformational analysis reveals the preferred spatial arrangement of atoms, which is governed by a complex interplay of steric, electrostatic, and hyperconjugative effects. researchgate.netd-nb.info The piperidine ring typically adopts a chair conformation, but the presence of substituents, particularly the highly electronegative fluorine atom, introduces distinct conformational preferences.

Computational studies, validated by experimental NMR analysis, provide a detailed overview of the parameters that control the conformational behavior of these derivatives. d-nb.infohuji.ac.il These investigations reveal that delocalization forces, such as charge-dipole interactions and hyperconjugation, play a major role in stabilizing specific conformers. nih.govhuji.ac.il

A key aspect of the conformational analysis of fluorinated piperidines is determining the preference of the fluorine substituent for either an axial or equatorial position on the chair-like ring. Contrary to the general rule for bulky substituents, fluorine in fluorinated piperidinium (B107235) cations often shows a marked preference for the axial position. d-nb.inforesearchgate.net This preference is attributed to several stabilizing interactions:

Charge-Dipole Interactions: In protonated piperidines, a strong, stabilizing electrostatic interaction can occur between the positive charge on the nitrogen atom (or the N-H proton) and the negative end of the C-F bond dipole (Cδ+-Fδ-). This interaction is maximized when the fluorine is in the axial position, anti-periplanar to the N-H bond. researchgate.net

Hyperconjugation: Stabilizing electron delocalization can occur from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This "gauche effect" contributes to the stability of the axial conformer. nih.gov

Steric Factors: While electronic effects often dominate, steric hindrance can also play a role, especially with additional substituents on the ring. d-nb.info

Computational studies on related fluorinated piperidines quantify the energy difference (ΔG) between the equatorial and axial conformers, confirming the axial preference in many cases.

Table 1: Calculated Free Enthalpy Differences (ΔG) Between Equatorial and Axial Conformers of Related Fluoropiperidines

| Compound (Analog) | Solvent | ΔG (axial-equatorial) (kcal/mol) | Favored Conformer |

| 3-Fluoropiperidinium (HCl salt) | Water | +12.6 | Axial |

| cis-3-Fluoro-4-methylpiperidinium (HCl salt) | Water | +8.5 | Axial |

| 4-Fluoropiperidinium (HCl salt) | Water | +1.0 | Axial (computationally) |

| 4-Fluoropiperidinium (HCl salt) | Water | - | Equatorial (experimentally) |

Data sourced from computational studies on analogous compounds. The values represent the relative free energy of the axial conformer compared to the equatorial one. A positive value indicates the axial conformer is more stable. d-nb.info

The conformational equilibrium of fluoropiperidines is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.gov Solvation plays a major role in stabilizing these molecules. huji.ac.il

Computational analyses using polarizable continuum models (PCM) and experimental NMR studies have shown a clear correlation between solvent polarity and the preference for the axial fluorine conformation. nih.govd-nb.info In more polar solvents, the stabilization of the more polar conformer is enhanced. For many fluorinated piperidines, the axial conformer has a larger molecular dipole moment (μ) than the equatorial conformer. Consequently, increasing solvent polarity preferentially stabilizes the axial form. d-nb.info For example, computational analysis of 3,5-difluoropiperidine (B12995073) suggests an increasing stability of the more polar axial conformer with increasing solvent polarity. nih.gov

Table 2: Effect of Solvent Polarity on Axial Conformer Stability of an Analogous Fluoropiperidine

| Solvent | Dielectric Constant (ε) | Calculated ΔG (axial-equatorial) (kcal/mol) |

| Benzene | 2.28 | +0.2 |

| Chloroform | 4.81 | +0.5 |

| Dichloromethane | 8.93 | +0.6 |

| DMSO | 46.7 | +0.8 |

| Water | 78.4 | +0.8 |

Data represents the calculated trend for 3,5-difluoropiperidine, demonstrating increased stabilization of the axial conformer with increasing solvent polarity. nih.gov

Molecular Dynamics Simulations to Study Dynamics and Interactions

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility, solvent interactions, and binding dynamics with biological targets.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Simulate the transitions between different chair and boat conformations of the piperidine ring to understand its flexibility and the energy barriers between states.

Analyze Solvation Shell Structure: Investigate the arrangement of water molecules around the fluorinated piperidine, providing a detailed picture of hydrogen bonding and solvent effects beyond the continuum model.

Simulate Protein-Ligand Interactions: If the compound is a ligand for a biological target (e.g., an enzyme or receptor), MD simulations can be used to study its binding mode, the stability of the protein-ligand complex, and the specific interactions (hydrogen bonds, hydrophobic contacts) that are crucial for binding.

Although specific MD studies on this compound are not widely published, the methodology is extensively used for similar piperidine-based compounds to understand their interactions with protein targets.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from DFT calculations that quantify various aspects of a molecule's electronic structure and can be used to predict its reactivity. These descriptors are essential tools in quantitative structure-activity relationship (QSAR) studies.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule.

Calculated pKa: The basicity of the amine groups is a critical property for physiological activity and interaction with biological targets. Fluorination is known to lower the pKa of nearby amines, a strategic modification often used in drug design. nih.gov

Table 3: Basic Computed Properties for this compound and a Stereoisomer

| Property | This compound | (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine (Isomer) |

| Molecular Formula | C₆H₁₃FN₂ | C₆H₁₃FN₂ |

| Molecular Weight | 132.18 g/mol | 132.18 g/mol |

| IUPAC Name | This compound | (3S,4R)-3-fluoro-1-methylpiperidin-4-amine |

| SMILES | CN1CCC@@HC@@HC1 | CN1CCC@HN |

| XLogP3 (Computed) | Not Available | -0.1 |

| Topological Polar Surface Area | Not Available | 29.3 Ų |

Data sourced from AChemBlock and PubChem. nih.govachemblock.com

Mechanistic Insights into Stereoselective Reactions

The synthesis of this compound requires precise control over the stereochemistry at two adjacent chiral centers. Computational studies can provide crucial mechanistic insights into the stereoselective reactions used to construct this and related molecules. Understanding the transition states of key reaction steps helps rationalize the observed stereochemical outcomes and optimize reaction conditions.

Key synthetic strategies where computational analysis is valuable include:

Stereoselective Fluorination: The introduction of the fluorine atom can be achieved via electrophilic fluorination of an enamine or enolate precursor. Computational modeling of the transition state can explain the facial selectivity of the fluorinating agent (e.g., Selectfluor®), showing why it approaches from a specific face of the molecule to yield the desired stereoisomer.

Directed Hydrogenation: In syntheses starting from a fluorinated pyridine (B92270), a dearomatization-hydrogenation sequence is often used. The stereochemical outcome of the hydrogenation can be directed by a coordinating group already present on the molecule. DFT calculations can model the interaction of the substrate with the metal catalyst surface (e.g., Palladium) to predict and explain the high diastereoselectivity observed in the formation of all-cis products.

Enzymatic Reactions: Biocatalysis, for instance using a transaminase, offers a powerful method for stereoselective amine installation. vulcanchem.com Computational modeling of the substrate binding in the enzyme's active site (enzyme docking) can explain the high syn-selectivity and enantiomeric excess achieved in the conversion of a fluorinated ketone to the corresponding amine.

For example, in the synthesis of the related KSP inhibitor MK-0731, which contains a (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety, the strategic incorporation of fluorine was key to modulating the pKa and metabolic stability. nih.gov Understanding the mechanisms that control this stereoselective incorporation is vital for producing the desired, biologically active isomer.

Role As a Chiral Building Block in Organic and Medicinal Chemistry Research

Utility in the Stereoselective Synthesis of Advanced Molecular Architectures

The synthesis of piperidine (B6355638) rings with defined stereochemistry is a central challenge in the creation of new chemical entities for pharmaceutical research. (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine serves as a valuable, pre-validated chiral synthon, allowing for its direct incorporation into larger, more complex molecular frameworks. The true utility of such building blocks lies in the synthetic accessibility of the fluorinated piperidine core itself.

Modern synthetic methods have enabled robust and selective access to these structures. A particularly effective strategy involves the cis-selective hydrogenation of readily available and inexpensive fluoropyridine precursors. acs.org This approach often utilizes a commercially available heterogeneous palladium catalyst and has been shown to be highly diastereoselective. acs.orgnih.gov The methodology is robust, tolerating air and moisture, and can even be scaled to the gram level, ensuring a reliable supply of the building block for research campaigns. acs.org Furthermore, this hydrogenation strategy has been adapted to produce enantioenriched fluorinated piperidines, highlighting a direct pathway to chiral, non-racemic building blocks like the title compound. acs.org The availability of such well-defined chiral synthons is critical for the stereocontrolled synthesis of advanced molecular architectures designed to interact specifically with biological targets.

Application in Scaffold Design and Diversification for Chemical Biology Studies

In chemical biology and drug discovery, a scaffold is the core structure of a molecule to which various functional groups are attached to explore chemical space and biological activity. The this compound moiety is an attractive scaffold due to the conformational constraints imposed by the fluorine atom. d-nb.infonih.gov The introduction of fluorine can lead to more rigid structures, which helps to stabilize well-defined three-dimensional conformations. d-nb.info This rigidity is highly desirable in scaffold design because it reduces the entropic penalty upon binding to a biological target and presents the appended functional groups in a precise and predictable orientation.

The presence of the amine group on the scaffold provides a convenient attachment point for diversification. This allows chemists to readily synthesize a library of analogues where different substituents can be systematically introduced. By using the conformationally defined fluorinated piperidine scaffold, researchers can methodically probe the structure-activity relationships of a compound series, with greater confidence that observed changes in activity are due to the appended groups rather than changes in the scaffold's core conformation. This approach was effectively utilized in the development of inhibitors for the kinesin spindle protein (KSP), where a fluorinated piperidine was part of the core scaffold. nih.gov

Influence on Molecular Properties for Research Compound Design

The strategic incorporation of fluorine is a powerful tactic in medicinal chemistry to modulate key molecular properties of a drug candidate. The this compound building block leverages these effects to influence pKa, lipophilicity, and conformational rigidity.

pKa Modulation: The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter that affects a molecule's solubility, cell permeability, and interaction with biological targets. Fluorine is a highly electronegative atom, and its presence on the piperidine ring exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density on the nearby piperidine nitrogen, thereby reducing its basicity and lowering its pKa. In a notable example involving a closely related (3R,4S)-fluorinated piperidine, this beta-fluorination was found to successfully modulate the pKa of the piperidine nitrogen. nih.gov This tuning is a key strategy for optimizing a compound's pharmacokinetic profile, for instance, by reducing unwanted interactions with targets like the hERG channel or mitigating efflux by transporters like P-glycoprotein (Pgp). nih.gov

Table 1: Calculated Physicochemical Properties of this compound This table contains data calculated by computational models.

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₆H₁₃FN₂ | The elemental composition of the compound. achemblock.com |

| Molecular Weight | 132.18 g/mol | The mass of one mole of the compound. achemblock.com |

| CAS Number | 1902951-06-7 | The unique registry number for this specific stereoisomer. achemblock.com |

| XLogP3 | -0.1 | A calculated measure of lipophilicity (octanol-water partition coefficient). |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | An indicator of a molecule's ability to cross cell membranes. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds (the amine group). |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms (the amine and piperidine nitrogens). |

Conformational Rigidity: One of the most significant effects of fluorinating a piperidine ring is the control it exerts over the ring's conformation. d-nb.infonih.govresearchgate.net Through a combination of hyperconjugation (electron donation from anti-periplanar C-H bonds into the C-F σ* orbital) and electrostatic charge-dipole interactions, the fluorine atom often shows a preference for an axial position on the piperidine chair conformer. nih.govresearchgate.net This preference can lock the ring into a more rigid, well-defined shape compared to its non-fluorinated counterpart. d-nb.info This "axial-F preference" is a new design principle that allows chemists to create conformationally rigid molecular scaffolds, which is highly advantageous for optimizing binding affinity to a specific biological target. d-nb.infonih.gov The conformational behavior is also influenced by solvent polarity, which can be used to further fine-tune the conformational equilibrium. d-nb.info

Table 2: Key Forces Governing Conformational Preference in Fluorinated Piperidines This table summarizes general principles for fluorinated piperidine rings.

| Influencing Factor | Description | Effect on Conformation | Reference |

|---|---|---|---|

| Charge-Dipole Interactions | Electrostatic attraction between the partially positive charge on the protonated piperidine nitrogen and the partial negative charge on the fluorine atom. | Stabilizes the axial conformer where the C-F dipole is closer to the nitrogen. | nih.govresearchgate.net |

| Hyperconjugation | Delocalization of electrons from adjacent C-H σ-bonds into the low-lying C-F σ* antibonding orbital. | Stabilizes the gauche orientation, favoring an axial fluorine position. | nih.govresearchgate.net |

| Solvation Effects | The interaction of the molecule with the surrounding solvent. | Increasing solvent polarity can further stabilize the more polar axial conformer. | d-nb.info |

| Steric Repulsion | Unfavorable interactions between the fluorine atom and other axial substituents on the ring. | Can destabilize the axial conformer, but is often overcome by electronic effects. | researchgate.net |

Precursor in the Synthesis of Investigational Research Compounds

The primary application of this compound in a research context is as a specialized precursor for the synthesis of novel, investigational compounds. Its defined stereochemistry and inherent physicochemical properties make it a valuable starting material for molecules aimed at specific biological targets.

A compelling case study is the discovery of potent Kinesin Spindle Protein (KSP) inhibitors for oncology research. nih.gov In this program, medicinal chemists were working to optimize a dihydropyrrole lead compound that suffered from poor in vivo potency and was a substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of drug resistance. nih.gov By incorporating a closely related building block, (3R,4S)-3-fluoro-1-methylpiperidin-4-amine, into their design, they found that the β-fluorination successfully modulated the piperidine's pKa and, crucially, reduced Pgp efflux. nih.gov Although this specific modification led to a toxic metabolite, the knowledge gained was pivotal. It guided the synthesis of a subsequent compound, MK-0731, which incorporated a fluorinated piperidine motif and ultimately demonstrated an optimal in vitro and metabolic profile, progressing to Phase I clinical trials. nih.gov This example clearly demonstrates the role of this building block as a key precursor in an iterative drug discovery process.

Target-based research often involves screening large collections of compounds, known as chemical libraries, against a specific protein or enzyme to find a "hit." The development of efficient and robust synthetic methods, such as the selective hydrogenation of fluoropyridines, makes building blocks like this compound amenable for use in creating focused chemical libraries. acs.org The amine handle on the piperidine ring serves as a versatile chemical anchor for attaching a wide array of different chemical fragments (a process called diversification). By starting with the conformationally defined and functionally optimized fluorinated piperidine core, chemists can generate a library of related compounds where the diversity elements are presented in a consistent spatial arrangement. Such a library would be a powerful tool for exploring the binding pocket of a target protein and identifying initial lead compounds.

Lead optimization is the iterative process in preclinical discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and ADMET properties to generate a clinical candidate. The use of this compound and its isomers is a key strategy in this phase. As seen in the KSP inhibitor program, incorporating this building block was a deliberate tactic to solve specific problems, namely Pgp efflux and pKa modulation. nih.gov The introduction of fluorine can also increase metabolic stability by strengthening the C-F bond against metabolic breakdown. d-nb.info These modifications are central to optimizing a lead compound and improving its potential for success in further development.

Applications in Exploring Structure-Activity Relationships at a Molecular Level

Structure-Activity Relationship (SAR) studies are the foundation of medicinal chemistry, seeking to understand how specific structural features of a molecule relate to its biological activity. The this compound building block is an excellent tool for probing SAR at a molecular level.

Emerging Research Areas and Future Directions for 3s,4s 4 Fluoro 1 Methylpiperidin 3 Amine

Development of Novel and Sustainable Fluorination Methodologies

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry for modulating physicochemical properties such as pKa, metabolic stability, and binding affinity. nih.gov However, achieving site- and stereoselective fluorination remains a significant synthetic challenge. Future research concerning (3S,4S)-4-fluoro-1-methylpiperidin-3-amine will likely focus on developing more efficient and environmentally benign fluorination methods.

Current strategies often rely on multi-step sequences. Emerging research is geared towards late-stage fluorination, which introduces the fluorine atom at a later point in the synthetic route, offering greater flexibility and efficiency. Novel approaches may include:

Asymmetric Electrophilic Fluorination: The use of chiral electrophilic fluorinating reagents, potentially catalyzed by transition metals or organocatalysts, could enable the direct and highly controlled introduction of fluorine onto a piperidine (B6355638) precursor, ensuring the desired (3S,4S) stereochemistry.

Enzymatic Fluorination: Biocatalysis offers a green and highly selective alternative. The discovery and engineering of "fluorinase" enzymes capable of acting on piperidine-like substrates could revolutionize the synthesis of such compounds.

Photoredox Catalysis: Light-mediated reactions are emerging as powerful tools for C-F bond formation under mild conditions, potentially reducing the need for harsh reagents and improving the sustainability of the synthesis.

Challenges remain in overcoming low radiochemical yields and achieving high specific activity for fluorinated analogs, particularly when the fluorine is in a meta position relative to other functional groups. nih.gov New methods, such as the Yamada-Curtius rearrangement explored for other fluorinated amino-heterocycles, could inspire novel pathways for producing this compound and its derivatives with improved yields. nih.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry is a key objective for modern pharmaceutical manufacturing, offering enhanced safety, consistency, and scalability. For a molecule like this compound, flow chemistry presents several advantages. For the related (3S,4R) isomer, industrial methods have already utilized batch and continuous flow reactors to achieve high purity (>98%).

Future research will focus on adapting and optimizing synthetic routes for this compound within automated flow systems. Key areas of development include:

Telescoped Reactions: Designing a continuous sequence where intermediates are generated and consumed in-line without isolation, significantly shortening production times.

Real-time Monitoring: Integrating process analytical technology (PAT) to monitor reaction parameters (temperature, pressure, concentration) and product quality in real-time, allowing for immediate adjustments and ensuring high fidelity.

Hazardous Reagent Handling: Flow reactors provide a safer environment for handling potentially hazardous reagents often used in fluorination and other steps, as only small quantities are reacting at any given moment.

The table below outlines potential flow chemistry modules for a scalable synthesis.

| Synthetic Step | Flow Chemistry Module | Potential Advantages |

| Piperidine Ring Formation | Packed-Bed Reactor | Heterogeneous catalysis, easy catalyst removal. |

| Stereoselective Fluorination | Microreactor | Precise temperature control, enhanced safety. |

| N-Methylation | Continuous Stirred-Tank Reactor (CSTR) | Controlled stoichiometry, minimized byproducts. |

| Purification | In-line Liquid-Liquid Extraction / Chromatography | Automated separation, continuous output. |

Advanced Strategies for Stereochemical Control and Derivatization

The precise three-dimensional arrangement of atoms in this compound is critical to its function. Maintaining and controlling this stereochemistry during synthesis and subsequent derivatization is paramount. While methods like chiral HPLC are used for validation, advanced synthetic strategies are needed to ensure high stereochemical purity from the outset.

Dynamic Kinetic Resolution (DKR): This powerful technique combines rapid, reversible racemization of an undesired stereocenter with a stereoselective reaction, theoretically converting an entire racemic mixture into a single desired enantiomer. Applying DKR to a piperidine precursor could dramatically improve the efficiency of obtaining the (3S,4S) isomer.

Enzymatic Transamination: The use of transaminase enzymes has been shown to be highly effective for producing chiral amines with excellent stereoselectivity (dr = 15:1, 96% ee) for related isomers. vulcanchem.com Engineering transaminases to selectively recognize a 4-fluoro-1-methyl-3-oxopiperidine precursor would provide a direct and efficient route to the desired syn-amine.

Substrate-Controlled Derivatization: The existing stereocenters can be used to direct the stereochemical outcome of subsequent reactions on the piperidine ring, allowing for the synthesis of a library of complex, stereochemically defined derivatives for structure-activity relationship (SAR) studies. The amine and fluorine groups can be modified through reactions like oxidation, reduction, and nucleophilic substitution to create diverse new molecules.

Exploration in New Catalytic Systems utilizing the Chiral Amine Moiety

The chiral amine functionality of this compound is not just a key pharmacophoric feature but also a potential catalytic handle. Chiral amines are widely used as organocatalysts to induce stereoselectivity in a variety of chemical transformations.

Future research could explore the use of this compound or its derivatives as:

Chiral Ligands for Transition Metals: The amine group can coordinate to transition metals, creating a chiral environment that can direct the outcome of metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling.

Organocatalysts: The chiral amine can act as a catalyst on its own, for example, in enamine or iminium ion catalysis, to produce chiral products. The presence of the fluorine atom could modulate the catalyst's reactivity and selectivity in novel ways.

Biocatalytic Scaffolds: The compound could serve as a starting point for the semi-synthesis of enzyme inhibitors or probes, where the chiral amine moiety plays a crucial role in binding to an enzyme's active site. Biocatalysis itself is a powerful tool for creating chiral amines, offering a green alternative to classical chemical methods and providing exquisite stereocontrol. mdpi.com

Computational Design and Prediction of Novel Derivatives with Desired Properties

Computational chemistry and in silico drug design are indispensable tools for accelerating the discovery of new therapeutic agents. These methods allow for the virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing. For this compound, computational approaches can guide the design of new molecules with enhanced efficacy, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Key computational strategies include:

Structure-Based Drug Design (SBDD): If the biological target is known, its 3D structure can be used to design derivatives of the piperidine that fit optimally into the binding site. Docking studies can predict binding affinity and orientation. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, a library of known active compounds can be used to build a pharmacophore model, which defines the essential features required for activity. This model can then be used to design new derivatives.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of the molecule, helping to understand its reactivity and interaction with biological targets. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, helping to identify candidates with favorable drug-like properties early in the design process. researchgate.net

The table below summarizes how computational tools can guide the design of novel derivatives.

| Computational Tool | Application | Predicted Outcome |

| Molecular Docking | Predict binding of derivatives to a target protein. | Binding energy, key interactions, improved potency. |

| DFT Calculations | Analyze electron distribution and reactivity. | Understanding of reaction mechanisms, improved stability. |

| Pharmacophore Modeling | Identify key features for biological activity. | Design of novel scaffolds with similar activity. |

| ADMET Prediction | Simulate drug-like properties. | Improved bioavailability, reduced toxicity. |

Potential Applications in Material Science Research (e.g., polymer synthesis, advanced materials)

While the primary focus for chiral amines like this compound is typically in pharmaceuticals, its unique structure holds untapped potential in material science. The combination of a chiral center, a reactive amine, and an electronegative fluorine atom could be leveraged to create novel polymers and advanced materials.

Chiral Polymers: The amine group can act as a monomer or an initiator in polymerization reactions. Incorporating this chiral, fluorinated building block into a polymer backbone could induce chirality in the final material, leading to polymers with unique optical properties, such as the ability to rotate plane-polarized light. Such materials are valuable in chiral chromatography, asymmetric catalysis, and optical devices.

Fluorinated Polymers: The presence of fluorine can impart desirable properties to materials, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). Polymers containing the this compound moiety could be developed as specialized coatings, membranes, or advanced composites.

Functional Materials: The amine group provides a handle for further functionalization, allowing the material's properties to be tuned. For example, it could be used to graft the material onto surfaces or to introduce other functional groups, creating materials for sensing, separation, or biomedical applications.

Exploration in this area is still in its infancy, but the fundamental properties of the molecule suggest it could be a valuable component in the design of next-generation smart and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.